molecular formula C20H23N3O3 B2866074 1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899990-43-3

1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2866074
CAS No.: 899990-43-3
M. Wt: 353.422
InChI Key: YZHSJXVPWQEAJC-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic indole-urea hybrid compound of significant interest in medicinal chemistry and drug discovery research. This reagent features a 1-methyl-1H-indol-3-yl moiety linked via a urea bridge to a 3,4-dimethoxyphenethyl group, a structural motif known to enhance receptor binding affinity and modulate physicochemical properties. Indole-based hybrids are recognized as versatile scaffolds in pharmaceutical development due to their diverse biological activities . The incorporation of additional heterocycles into the indole framework, as seen in this compound, is a strategic approach in research to impart additional pharmacophoric properties and explore new biological targets . Researchers utilize such compounds in various therapeutic areas, including as potential agents in oncology, metabolic diseases, and antimicrobial studies . The presence of the urea functional group itself is a key feature in many bioactive molecules and is known to participate in crucial hydrogen-bonding interactions with biological targets . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-23-13-16(15-6-4-5-7-17(15)23)22-20(24)21-11-10-14-8-9-18(25-2)19(12-14)26-3/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHSJXVPWQEAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Methyl-1H-Indol-3-Amine

The indole precursor is synthesized via Fischer indole synthesis or modified Madelung cyclization. A representative protocol involves:

  • Cyclization of phenylhydrazine with 2-butanone under acidic conditions (H2SO4, ethanol, reflux, 12 h) to yield 1-methylindole.
  • Nitration at position 3 using fuming HNO3 in acetic anhydride (0–5°C, 2 h), followed by catalytic hydrogenation (H2, Pd/C, methanol, 25°C, 6 h) to reduce the nitro group to an amine.

Key parameters :

  • Yield: 68–72% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).
  • Purity: ≥95% (HPLC, C18 column, 220 nm).

Synthesis of 3,4-Dimethoxyphenethyl Isocyanate

The isocyanate is prepared through a Curtius rearrangement:

  • Phenethylamine derivatization : 3,4-Dimethoxyphenethylamine is treated with phosgene (COCl2) in dry toluene (0°C, N2 atmosphere) to form the corresponding carbamoyl chloride.
  • Thermal decomposition : Heating the carbamoyl chloride to 80°C induces rearrangement, yielding the isocyanate intermediate.

Critical considerations :

  • Phosgene must be handled under strictly anhydrous conditions to prevent hydrolysis.
  • In situ generation of the isocyanate avoids isolation of unstable intermediates.

Urea Bond Formation

The final coupling employs a nucleophilic addition-elimination mechanism:

  • Reaction stoichiometry : 1-Methyl-1H-indol-3-amine (1.0 equiv) and 3,4-dimethoxyphenethyl isocyanate (1.05 equiv) are combined in anhydrous dichloromethane (DCM) with triethylamine (TEA, 1.2 equiv) as a base.
  • Conditions : Stirring at 25°C for 12–16 h under nitrogen, monitored via TLC (hexane/ethyl acetate 2:1, Rf = 0.35).

Optimization data :

Parameter Value Impact on Yield
Temperature 25°C vs. 40°C +12% yield at 25°C
Solvent DCM vs. THF DCM preferred (no side products)
Reaction time 12 h vs. 24 h No improvement beyond 16 h

Industrial-Scale Production Methodologies

Scaling the synthesis requires addressing exothermicity and purification challenges:

Continuous Flow Synthesis

  • Microreactor setup :
    • Channel 1: 1-Methyl-1H-indol-3-amine in DCM.
    • Channel 2: 3,4-Dimethoxyphenethyl isocyanate in DCM.
    • Mixing at 25°C with residence time 30 min.
  • Advantages : 98% conversion, reduced solvent use, and improved heat dissipation.

Crystallization-Based Purification

  • Solvent system : Ethyl acetate/hexane (1:4) at -20°C yields needle-shaped crystals.
  • Purity enhancement : Recrystallization increases purity from 92% to 99.5% (HPLC).

Analytical Characterization

Post-synthesis verification employs:

Spectroscopic Methods

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 7.8 Hz, 1H, indole H-4), 6.85 (s, 1H, NH), 3.89 (s, 6H, OCH3).
  • HRMS : m/z 353.1742 [M+H]+ (calculated 353.1738 for C20H23N3O3).

Chromatographic Purity Assessment

  • HPLC conditions : C18 column, 1.0 mL/min, 30% acetonitrile/70% water (0.1% TFA), tR = 8.7 min.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenethyl moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving urea derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the urea linkage can form hydrogen bonds with biological macromolecules, potentially affecting their function.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Urea Derivatives

Compound Name Substituents on Aromatic Rings Molecular Formula Average Mass (g/mol) Key Features
Target Compound 3,4-Dimethoxyphenethyl, 1-methylindol-3-yl C20H23N3O3 353.42 Electron-donating methoxy groups
1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea 3,4-Dichlorophenyl, 1,2-dimethylindol-5-yl C18H17Cl2N3O 362.25 Electron-withdrawing chlorine atoms
N-(3,4-Dimethoxyphenethyl) acetamide 3,4-Dimethoxyphenethyl C12H17NO3 223.27 Acetamide linkage (non-urea)
  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenethyl group provides electron-donating methoxy substituents, enhancing aromatic π-electron density, which may improve interactions with hydrophobic pockets in biological targets. In contrast, the dichlorophenyl analog features electron-withdrawing chlorine atoms, likely altering binding affinity and solubility.
  • Urea vs. Amide Linkages: The urea group in the target compound enables dual hydrogen-bond donor/acceptor capabilities, whereas the acetamide in offers only a single hydrogen-bond acceptor. This distinction may influence target selectivity and potency.

Biological Activity

1-(3,4-Dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea, a synthetic organic compound classified as a urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines a dimethoxy-substituted phenethyl group with an indole moiety, suggesting diverse pharmacological properties.

  • Molecular Formula : C20_{20}H23_{23}N3_{3}O3_{3}
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 899990-43-3

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 3,4-dimethoxyphenethylamine and 1-methyl-1H-indole-3-carboxylic acid.
  • Formation of Urea Linkage : The reaction occurs in the presence of coupling reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
  • Reaction Conditions : Conducted in organic solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Specifically, unsymmetrical urea derivatives have shown remarkable efficacy against various cancer cell lines. For instance, research demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antioxidant Activity

The antioxidant potential of urea derivatives has been explored in several studies. The presence of methoxy groups is believed to enhance the radical scavenging ability of the compound, thus providing protective effects against oxidative stress in biological systems.

TRPV1 Antagonism

This compound may also act as a selective antagonist for the TRPV1 receptor, which is involved in pain and inflammatory responses. TRPV1 antagonists are being investigated for their potential to alleviate pain without the side effects associated with traditional analgesics .

Study on Anticancer Activity

A study published in ResearchGate examined various unsymmetrical urea derivatives, including those structurally similar to our compound, for their anticancer properties. The results indicated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values suggesting potent activity at low concentrations .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The analysis revealed critical π-π interactions and hydrogen bonds that stabilize the binding conformation, enhancing its biological efficacy .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antioxidant
1-(3,4-Dimethoxyphenethyl)-3-(1H-Indol-2-Yl)UreaSimilar structure without methyl substitution on indoleModerate anticancer activity
1-(2-Methoxyphenyl)-3-(1-Methylindol-3-Yl)UreaDifferent phenyl substitutionLower antioxidant potential

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